
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a useful research compound. Its molecular formula is C22H30N4OS and its molecular weight is 398.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a member of the thiourea class, which is known for its diverse biological activities. This article discusses its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiourea moiety characterized by a sulfur atom double-bonded to a carbon atom, which is also attached to two nitrogen atoms. The presence of the piperazine ring is significant as it often interacts with neurotransmitter systems, particularly serotonin and dopamine receptors.
Pharmacological Activities
-
Antimicrobial Activity
- Thiourea derivatives have shown promising antibacterial properties. For instance, compounds similar to this compound exhibited inhibitory effects against various bacterial strains such as E. faecalis, P. aeruginosa, and S. typhi. The minimum inhibitory concentration (MIC) ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
-
Antitumor Activity
- Recent studies have indicated that compounds within this class can inhibit the growth of cancer cell lines. For example, one study reported that related thiourea derivatives showed IC50 values in the low micromolar range against human lung adenocarcinoma cell lines, indicating their potential as anticancer agents . Another study highlighted that these compounds could induce apoptosis in cancer cells, evidenced by changes in cell morphology and viability .
-
Neuropharmacological Effects
- The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have demonstrated inhibition of serotonin and norepinephrine reuptake, leading to increased neurotransmitter availability in synaptic clefts. This mechanism positions them as candidates for antidepressant or anxiolytic therapies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Protein Kinase Inhibition : Some thioureas have been designed as inhibitors of protein tyrosine kinases, which play crucial roles in cancer progression .
- Receptor Modulation : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating their activity and offering therapeutic benefits in mood disorders.
Research Findings and Case Studies
A summary of key studies investigating the biological activity of thiourea derivatives is presented in the table below:
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-11-7-8-12-20(19)27-3)21(18-9-5-4-6-10-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHNHJCGFXWVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.